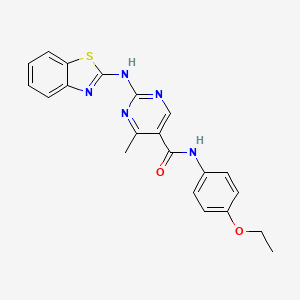![molecular formula C34H36N6O2 B11040907 4,4'-benzene-1,4-diylbis[2-amino-7-(diethylamino)-4H-chromene-3-carbonitrile]](/img/structure/B11040907.png)
4,4'-benzene-1,4-diylbis[2-amino-7-(diethylamino)-4H-chromene-3-carbonitrile]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-AMINO-4-{4-[2-AMINO-3-CYANO-7-(DIETHYLAMINO)-4H-CHROMEN-4-YL]PHENYL}-7-(DIETHYLAMINO)-4H-CHROMEN-3-YL CYANIDE is a complex organic compound belonging to the class of chromenes. Chromenes are heterocyclic compounds that contain a benzopyran ring system. This particular compound is notable for its potential pharmacological properties, including anticancer activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-4-{4-[2-AMINO-3-CYANO-7-(DIETHYLAMINO)-4H-CHROMEN-4-YL]PHENYL}-7-(DIETHYLAMINO)-4H-CHROMEN-3-YL CYANIDE typically involves multicomponent reactions. One common method is the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence or absence of a catalyst . The reaction conditions often include the use of enolizable C-H-activated acidic compounds and phenols .
Industrial Production Methods
Industrial production of this compound may involve large-scale multicomponent reactions with optimized catalysts to increase yield and purity. The use of continuous flow reactors can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-4-{4-[2-AMINO-3-CYANO-7-(DIETHYLAMINO)-4H-CHROMEN-4-YL]PHENYL}-7-(DIETHYLAMINO)-4H-CHROMEN-3-YL CYANIDE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
Major products formed from these reactions include quinones, primary amines, and substituted chromenes, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-AMINO-4-{4-[2-AMINO-3-CYANO-7-(DIETHYLAMINO)-4H-CHROMEN-4-YL]PHENYL}-7-(DIETHYLAMINO)-4H-CHROMEN-3-YL CYANIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic effects in treating neurodegenerative diseases.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 2-AMINO-4-{4-[2-AMINO-3-CYANO-7-(DIETHYLAMINO)-4H-CHROMEN-4-YL]PHENYL}-7-(DIETHYLAMINO)-4H-CHROMEN-3-YL CYANIDE exerts its effects involves interaction with molecular targets such as DNA and proteins. It can induce apoptosis by activating specific signaling pathways and inhibiting cell proliferation . The compound’s ability to interact with various enzymes and receptors also contributes to its pharmacological activities.
Comparison with Similar Compounds
Similar Compounds
2-AMINO-3-CYANO-4H-CHROMENES: These compounds share a similar chromene core structure and exhibit comparable pharmacological properties.
2-AMINO-4H-PYRAN-3-CARBONITRILES: These compounds also have a pyran ring system and are known for their biological activities.
Uniqueness
2-AMINO-4-{4-[2-AMINO-3-CYANO-7-(DIETHYLAMINO)-4H-CHROMEN-4-YL]PHENYL}-7-(DIETHYLAMINO)-4H-CHROMEN-3-YL CYANIDE is unique due to its dual chromene structure, which enhances its ability to interact with multiple molecular targets. This dual structure also contributes to its higher potency and selectivity in biological applications compared to similar compounds.
Properties
Molecular Formula |
C34H36N6O2 |
|---|---|
Molecular Weight |
560.7 g/mol |
IUPAC Name |
2-amino-4-[4-[2-amino-3-cyano-7-(diethylamino)-4H-chromen-4-yl]phenyl]-7-(diethylamino)-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C34H36N6O2/c1-5-39(6-2)23-13-15-25-29(17-23)41-33(37)27(19-35)31(25)21-9-11-22(12-10-21)32-26-16-14-24(40(7-3)8-4)18-30(26)42-34(38)28(32)20-36/h9-18,31-32H,5-8,37-38H2,1-4H3 |
InChI Key |
JCOBCPVDQIESJH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(C(=C(O2)N)C#N)C3=CC=C(C=C3)C4C5=C(C=C(C=C5)N(CC)CC)OC(=C4C#N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-(2-methoxy-2-oxoethyl)-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B11040834.png)
![Tetramethyl 7'-methoxy-6'-(4-methoxybenzoyl)-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11040836.png)
![N'-[(E)-(6-{[3-(4-chlorophenyl)-4,5-dihydro-1,2-oxazol-5-yl]methyl}-4,7-dimethoxy-1,3-benzodioxol-5-yl)methylidene]-4-(methoxymethyl)-6-methyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carbohydrazide](/img/structure/B11040843.png)
![[4-(5,7-dimethyl-4,6,17-trioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),3(8),11,13,15-pentaen-2-yl)phenyl] 2-phenylacetate](/img/structure/B11040850.png)
![2-(4,4,6,8-Tetramethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-IJ]quinolin-1(2H)-ylidene)hydrazinecarbothioamide](/img/structure/B11040863.png)
![5-(2,4-dichlorophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11040870.png)
![(1E)-1-[(3,5-dimethylphenyl)imino]-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11040877.png)

![(5Z)-5-(8-fluoro-4,4,6-trimethyl-2-oxo-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11040891.png)
![N-(4,4,6,8-tetramethyl-2-thioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1-yl)acetamide](/img/structure/B11040898.png)
methyl]imino}-4-oxo-3-phenyl-1,3-thiazolan-5-yliden)acetate](/img/structure/B11040901.png)
![N-(4-bromophenyl)-2-[(5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaen-15-yl)sulfanyl]acetamide](/img/structure/B11040902.png)
![7-[2-(4-Ethylpiperazin-1-yl)pyrimidin-4-yl]-2,2,4,6-tetramethyl-1,2,3,4-tetrahydroquinoline](/img/structure/B11040903.png)
![Ethyl 5-[1-(1,3-benzodioxol-5-yl)-3-{[2-(4-hydroxyphenyl)ethyl]amino}-3-oxopropyl]-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11040904.png)
